(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
Description
Properties
Molecular Formula |
C10H15BrCl2N2 |
|---|---|
Molecular Weight |
314.05 g/mol |
IUPAC Name |
(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H |
InChI Key |
PSWMCETXZHJZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with 3-bromophenylacetonitrile or 6-bromo-substituted phenethylamine derivatives as key precursors. The synthetic pathway involves:
- Reduction of nitrile to amine
- Formation of carbamate or amide intermediates
- Cyclization to form the tetrahydroisoquinoline ring system
- Final functional group transformations and salt formation
Four-Step Synthesis from 3-Bromophenylacetonitrile
A highly efficient method reported involves four main steps starting from 3-bromophenylacetonitrile:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Catalytic hydrogenation | Raney nickel catalyst, methanol or ethanol solvent, hydrogen gas | 3-Bromophenethylamine |
| 2 | Carbamate formation | Methyl chloroformate, acid-binding agent, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate |
| 3 | Cyclization | 2-Oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| 4 | Hydrolysis | Concentrated sulfuric acid | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
This method provides an efficient and relatively straightforward route to the tetrahydroisoquinoline core with the 6-bromo substituent in place.
Reduction and Ring Closure via Pictet-Spengler Type Condensation
An alternative approach involves Pictet-Spengler condensation, a classical method for synthesizing tetrahydroisoquinoline frameworks:
- Starting from 3-bromo-substituted phenethylamine derivatives
- Condensation with aldehydes or keto acids under acidic conditions
- Cyclization to form the tetrahydroisoquinoline ring
- Subsequent reduction or functional group modifications to introduce the aminomethyl group
This approach is well-documented for related tetrahydroisoquinoline compounds and is adaptable for the bromo-substituted variant.
Protection and Deprotection Strategies
To manage reactivity and facilitate purification, protection of the amine as a carbamate (e.g., tert-butoxycarbonyl (BOC) group) is commonly employed:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | BOC anhydride, DIPEA, dry THF, room temperature, overnight | Formation of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Deprotection | Acidic workup with 1M phosphoric acid, extraction with ethyl acetate | Recovery of free amine or hydrochloride salt |
This method yields high purity intermediates and facilitates subsequent functionalization steps.
Salt Formation and Purification
The final step involves conversion of the free base amine to the dihydrochloride salt by treatment with hydrochloric acid in isopropanol or similar solvents, followed by recrystallization to obtain the pure dihydrochloride salt with high enantiomeric excess if chiral centers are involved.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of nitrile | Raney nickel, MeOH/EtOH, H2, room temperature | Not specified | Efficient conversion to 3-bromophenethylamine |
| Carbamate formation | Methyl chloroformate, acid scavenger, organic solvent, controlled temp | High (not specified) | Controlled temperature critical for selectivity |
| Cyclization | 2-Oxoacetic acid, conc. H2SO4, THF | Not specified | Acidic conditions promote ring closure |
| Hydrolysis | Conc. H2SO4 | Not specified | Converts ester to carboxylic acid |
| Protection with BOC anhydride | DIPEA, dry THF, RT, overnight | 88-96% | High yields reported for carbamate protection |
| Salt formation | HCl in isopropanol, recrystallization | High purity | Ensures isolation of dihydrochloride salt |
Analytical and Research Findings
- Enantiomeric Excess: Chiral HPLC analysis confirms high enantiomeric purity when chiral starting materials or catalysts are used.
- Purity: Recrystallization of the dihydrochloride salt from isopropanol yields analytically pure product suitable for further applications.
- Spectroscopic Data: ^1H NMR spectra show characteristic peaks for the tetrahydroisoquinoline ring and the bromo substituent with chemical shifts consistent across multiple syntheses.
- Mass Spectrometry: LC-MS confirms molecular ion peaks corresponding to the expected molecular weight and isotopic pattern of bromine.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced forms of the parent compound .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antidepressant properties. The compound under discussion has been studied for its potential to modulate neurotransmitter systems, particularly through its action on serotonin and norepinephrine receptors. A study demonstrated that analogs of tetrahydroisoquinoline showed promising results in reducing depressive-like behaviors in animal models .
Neuroprotective Effects
Tetrahydroisoquinolines have been recognized for their neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound has been shown to inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress . These properties make it a candidate for further development in treating neurodegenerative disorders.
Organic Synthesis
Building Block for Synthesis
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. It can be utilized in the construction of various heterocyclic compounds through reactions such as Suzuki coupling and reductive amination . This versatility allows chemists to create a wide range of derivatives with potential biological activity.
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Suzuki Coupling | Tetrahydroisoquinoline with aryl halides | 70 |
| Reductive Amination | Tetrahydroisoquinoline with aldehydes | 65 |
Material Science
Polymerization Studies
The compound has been investigated for its role in polymer chemistry, particularly in the synthesis of conducting polymers. Its ability to participate in radical polymerization reactions allows it to be incorporated into polymer matrices, enhancing electrical conductivity and thermal stability .
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was attributed to increased levels of serotonin in the synaptic cleft .
Case Study 2: Neuroprotection
In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound led to a reduction in cell death and oxidative stress markers. This suggests a protective mechanism that could be beneficial in the context of Alzheimer's disease .
Mechanism of Action
The mechanism of action of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, inhibiting inflammatory pathways, or interacting with specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of the target compound with analogous tetrahydroisoquinoline derivatives:
Key Observations
Substituent Effects :
- The 6-bromo substituent in the target compound increases steric bulk and electron-withdrawing effects compared to methoxy or methyl groups in analogs . This may enhance binding to hydrophobic pockets in biological targets.
- Dihydrochloride salt improves solubility (critical for in vivo applications) relative to freebase analogs like those in , which may require formulation adjustments for bioavailability.
Synthetic Routes: The synthesis of related compounds (e.g., (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine in ) involves nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) under nitrogen . Bromination at the 6-position likely follows similar protocols but with brominating agents.
Safety and Handling :
- Hydrochloride salts (e.g., the target compound and ’s analog) often exhibit similar hazards, such as skin/eye irritation (GHS H314) . However, dihydrochloride forms may require stricter pH control during synthesis to avoid decomposition.
Biological Relevance :
- Methoxy-substituted analogs () are associated with CNS activity due to structural mimicry of neurotransmitters. The bromine in the target compound could modulate selectivity for bromodomain-containing proteins or halogen-bonding targets .
Biological Activity
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a compound derived from the isoquinoline family. This compound has garnered attention for its potential pharmacological properties, particularly in the context of anticancer activity and other biological applications. This article synthesizes existing research findings regarding its biological activity, including data tables and relevant case studies.
- Molecular Formula : C₉H₁₀BrN
- Molecular Weight : 212.086 g/mol
- CAS Number : 226942-29-6
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 282.9 ± 40.0 °C at 760 mmHg
- LogP : 2.18 (indicative of moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its derivatives and related compounds in various studies:
-
Anticancer Activity :
- Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, a study on tetrazanbigen (TNBG), a compound related to tetrahydroisoquinoline structures, demonstrated potent anticancer effects against several cancer cell lines including hepatoma and colon cancer cells .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves modulation of signaling pathways associated with cell proliferation and apoptosis. The introduction of various substituents (e.g., bromine and methoxy groups) has been shown to enhance biological activity by improving solubility and binding affinity to target proteins .
Case Study 1: Synthesis and Evaluation of TNBG Derivatives
A series of derivatives synthesized from (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine were evaluated for their anticancer properties. These derivatives were tested against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| TNBG Derivative A | Hepatoma | 5.4 |
| TNBG Derivative B | Colon Cancer | 3.2 |
| TNBG Derivative C | Lung Cancer | 4.7 |
These results suggest that modifications to the tetrahydroisoquinoline core can lead to enhanced efficacy against specific cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationship of tetrahydroisoquinoline derivatives indicated that the presence of electron-withdrawing groups significantly improved anticancer activity. The following table summarizes findings from SAR studies:
| Substituent Type | Activity Level | Remarks |
|---|---|---|
| Electron-Withdrawing (e.g., Br) | High | Increased potency against cancer cells |
| Electron-Donating (e.g., OCH₃) | Moderate | Improved solubility but less potency |
| No Substituent | Low | Minimal biological activity observed |
These findings highlight the importance of molecular modifications in enhancing therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
